molecular formula C7H10BNO2 B1270765 (4-(Aminomethyl)phenyl)boronic acid CAS No. 51239-46-4

(4-(Aminomethyl)phenyl)boronic acid

Cat. No. B1270765
CAS RN: 51239-46-4
M. Wt: 150.97 g/mol
InChI Key: KMWLUGSVWULTHR-UHFFFAOYSA-N
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Description

4-(Boc-aminomethyl)benzeneboronic acid is a boc protected phenyl boronic acid used for proteomics research .


Synthesis Analysis

The synthesis of boronic acids into peptides can be achieved through several methods. One approach involves the synthesis of commercially unavailable pinacol-protected boronate ester amino acid building blocks. Another method involves amidation of small-molecule amine-containing boronic acids, or reductive amination of amine residues with 2-formylphenyl boronic acid .


Molecular Structure Analysis

The molecular formula of 4-(N-Boc-aminomethyl)phenylboronic acid is C12H18BNO4 .


Chemical Reactions Analysis

Boronic acids have been used in various chemical reactions. For instance, they have been used in Suzuki–Miyaura coupling reactions . They have also been used in the preparation of chromen-4-ones as DNA-dependent protein kinase inhibitors .

Scientific Research Applications

  • Carbohydrate Sensing and Binding

    • (4-(Aminomethyl)phenyl)boronic acid is primarily utilized in receptors for carbohydrates and other compounds containing vicinal diols. It's known for its enhanced affinity towards diols at neutral pH, a key characteristic for sensing applications (Sun et al., 2019).
  • Synthetic Intermediates and Building Blocks

    • This compound acts as a synthetic intermediate and building block in various chemical applications, including sensing, protein manipulation, therapeutics, biological labelling, and separation (Zhang et al., 2017).
  • Glucose Sensing Materials

    • The derivative of this compound, amino-3-fluorophenyl boronic acid, has been used to construct glucose sensing materials operating at physiological pH. This is particularly significant for medical diagnostics (Das et al., 2003).
  • Complexing Glycosides in Neutral Water

    • A new class of carbohydrate-binding boronic acids, including ortho-hydroxymethyl phenylboronic acid derivatives, demonstrate the ability to complex model glycopyranosides under physiologically relevant conditions. This has implications for the selective recognition of cell-surface glycoconjugates (Dowlut & Hall, 2006).
  • Antiviral Therapeutics

    • Phenylboronic-acid-modified nanoparticles, related to this compound, have shown potential as antiviral inhibitors, specifically against the Hepatitis C virus. This highlights its application in virology and drug development (Khanal et al., 2013).
  • Kinetics of Boronate Ester Formation

    • Studies on the kinetics of boronate ester formation in ortho-aminomethyl-functionalized phenyl boronic acids have contributed to understanding their chemical behavior, particularly in sugar complexation (Collins et al., 2013).
  • Catalytic Applications

    • 2,4-Bis(trifluoromethyl)phenylboronic acid, a related compound, is used as a catalyst for dehydrative amidation between carboxylic acids and amines, suggesting potential catalytic applications for similar compounds (Wang et al., 2018).
  • Biological and Biomedical Applications

    • Boronic acid polymers, which can include this compound derivatives, have been used in treatments for HIV, obesity, diabetes, and cancer, highlighting their significance in biomedical applications (Cambre & Sumerlin, 2011).
  • Gene Transfection Capability

    • Enhancing the gene delivery efficiency of polyethylenimine by incorporating boronic acid groups, including derivatives of this compound, shows promise in genetic engineering and therapy (Peng et al., 2010).
  • Sensing and Anion Recognition

    • Arylboronic acids, like this compound, are increasingly used in sensing applications, including the recognition of anions like fluoride and cyanide, due to their interactions with diols and strong Lewis bases (Lacina et al., 2014).

Mechanism of Action

The generally accepted monoacyloxyboron mechanism of boron-catalysed direct amidation is brought into question in this study, and new alternatives are proposed .

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause respiratory irritation, skin irritation, serious eye irritation, and it is harmful if swallowed .

Future Directions

Boronic acids are increasingly utilized in diverse areas of research. The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling, protein manipulation and modification, separation and the development of therapeutics .

properties

IUPAC Name

[4-(aminomethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10BNO2/c9-5-6-1-3-7(4-2-6)8(10)11/h1-4,10-11H,5,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMWLUGSVWULTHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)CN)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370203
Record name [4-(Aminomethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51239-46-4
Record name [4-(Aminomethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370203
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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